5-Isopropyl-3-methyl-1H-pyrazole
Overview
Description
5-Isopropyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .
Biochemical Analysis
Cellular Effects
Pyrazoline derivatives, which are structurally similar to pyrazoles, have been shown to exhibit neurotoxic potentials in certain animal models .
Molecular Mechanism
Pyrazoles can exhibit tautomerism, which may influence their reactivity and the way they exert their effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of 1,3-diketones with hydrazine (Knorr-type reactions) .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot, multi-component processes that utilize transition-metal catalysts and photoredox reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce various pyrazoline derivatives .
Scientific Research Applications
5-Isopropyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the isopropyl group.
3-Isopropyl-5-methylpyrazole: Similar but with different substitution patterns.
1-Phenyl-3-methyl-5-isopropylpyrazole: Contains additional phenyl group.
Uniqueness
5-Isopropyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-methyl-3-propan-2-yl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAYRFKDGUMREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445601 | |
Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132558-01-1 | |
Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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